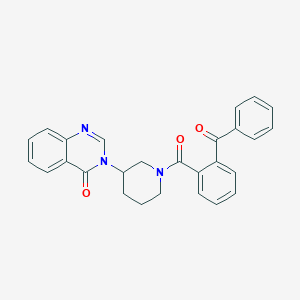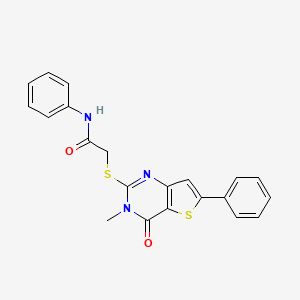
3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-benzoylbenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as BPQ, is a synthetic compound that belongs to the class of piperidinylquinazolinones. BPQ has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurology, and cardiovascular diseases.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, some novel 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one compounds were synthesized and tested for their antibacterial activity, showing potent activity against organisms like Proteus vulgaris and Bacillus subtilis (Appani, Bhukya, & Gangarapu, 2016). Similarly, antifungal activity studies of some quinazolinone derivatives revealed efficacy against various fungal strains, indicating the potential of these compounds in treating fungal infections (Shivan & Holla, 2011).
Anticancer and Antitumor Activities
Quinazolinone derivatives have also been explored for their anticancer and antitumor properties. Research into 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones synthesized for anticancer activity demonstrated potential against HeLa cells and Ehrlich’s Ascites Carcinoma in mice, suggesting their use as chemotherapeutic agents (Joseph et al., 2010). The synthesis and evaluation of a series of 2,4-diaminoquinazoline derivatives as anti-tubercular agents further exemplify the versatile biological applications of quinazolinones, showing bactericidal activity against Mycobacterium tuberculosis (Odingo et al., 2014).
Antiviral Activities
Novel quinazolinone derivatives have been investigated for their antiviral activities, demonstrating potential against a variety of viruses. For example, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave techniques showed inhibitory effects against influenza and other viruses, highlighting the potential of quinazolinones in antiviral therapy (Selvam et al., 2007).
Antihypertensive Effects
Quinazolinone derivatives have been tested for their antihypertensive activity, with certain compounds producing strong hypotension in spontaneously hypertensive rat models. This suggests their potential use in treating hypertension and related cardiovascular disorders (Takai et al., 1986).
Propriétés
IUPAC Name |
3-[1-(2-benzoylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-25(19-9-2-1-3-10-19)21-12-4-5-13-22(21)26(32)29-16-8-11-20(17-29)30-18-28-24-15-7-6-14-23(24)27(30)33/h1-7,9-10,12-15,18,20H,8,11,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQTVPGNSXOSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Benzylpiperazin-1-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2599652.png)
![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

![7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2599655.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)
![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)

![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
![N-(3-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2599663.png)


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)